3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one” is a complex organic molecule. It is a derivative of thieno[3,2-d]pyrimidine, which is a heterocyclic compound .
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It contains a thieno[3,2-d]pyrimidin-4(3H)-one core, which is a bicyclic system consisting of a thiophene ring fused with a pyrimidinone ring. The molecule also contains a piperazine ring, which is substituted with a 4-fluorophenyl group and a 2-oxoethyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not available in the retrieved data .Applications De Recherche Scientifique
Antimicrobial Activity
Compounds structurally related to the queried chemical have been evaluated for their antimicrobial properties. For example, derivatives incorporating elements like dithiocarbamate with thiazole or benzothiazole rings have shown significant antimicrobial activity against various microorganism strains. These compounds were synthesized starting from potassium salts of specific piperazine dithiocarbamates, and their structures were elucidated using NMR, MS spectral data, and elemental analysis (Yurttaş et al., 2016).
Receptor Ligand Binding
Another area of research focuses on the binding affinity of thieno[2,3-d]pyrimidinone derivatives for receptors such as the 5-HT1A receptor. These compounds were prepared and evaluated for their in vitro affinity, providing insights into the structural features required for effective and selective ligands (Modica et al., 1997).
Monoamine Oxidase Inhibitors
A series of piperazine derivatives were synthesized and screened for their inhibitory activity against monoamine oxidase A and B. Select compounds exhibited selective MAO-A inhibitory activity, indicating potential therapeutic applications (Kaya et al., 2017).
Antineoplastic Properties
The metabolism of compounds like flumatinib, a novel antineoplastic tyrosine kinase inhibitor, in patients with chronic myelogenous leukemia was studied to determine the main metabolic pathways in humans after oral administration. This research contributes to understanding the drug's pharmacokinetics and therapeutic potential (Gong et al., 2010).
Antiproliferative Activity
The synthesis and evaluation of new pyrido[1,2-a]pyrimidin-4-one derivatives for their antiproliferative effect against human cancer cell lines highlight the therapeutic potential of such compounds in cancer treatment. Some synthesized derivatives showed significant activity, suggesting their development as anticancer agents (Mallesha et al., 2012).
Safety and Hazards
Mécanisme D'action
Target of Action
Similar compounds have been found to inhibit equilibrative nucleoside transporters (ents) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Mode of Action
Analogues of similar compounds have been shown to inhibit ents . These inhibitors are more selective to ENT2 than to ENT1 .
Biochemical Pathways
Ents, which similar compounds target, play a crucial role in nucleotide synthesis and the regulation of adenosine function . Therefore, it can be inferred that this compound may affect these biochemical pathways.
Pharmacokinetics
The compound’s molecular weight is 4205024432 , which may influence its absorption and distribution within the body.
Result of Action
Similar compounds have been found to reduce the vmax of [3h]uridine uptake in ent1 and ent2 without affecting km . This suggests that these compounds may decrease the rate of nucleoside transport, potentially affecting nucleotide synthesis and adenosine function .
Propriétés
IUPAC Name |
3-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23FN4O2S/c1-17-2-4-18(5-3-17)21-15-33-24-23(21)27-16-30(25(24)32)14-22(31)29-12-10-28(11-13-29)20-8-6-19(26)7-9-20/h2-9,15-16H,10-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVGCXTXHCWWUOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC(=O)N4CCN(CC4)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.